molecular formula C6H8N2OS B2736769 5-Methyl-4-(methylthio)pyrimidin-2-ol CAS No. 55040-79-4

5-Methyl-4-(methylthio)pyrimidin-2-ol

Cat. No. B2736769
CAS RN: 55040-79-4
M. Wt: 156.2
InChI Key: OWKFQGDPRUUKOJ-UHFFFAOYSA-N
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Description

“5-Methyl-4-(methylthio)pyrimidin-2-ol” is a chemical compound . It is also known by other names such as “5-Methyl-7-hydroxy-1,3,4-triazaindolizine” and "5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol" . The molecular formula of this compound is C6H8N2OS .


Molecular Structure Analysis

The molecular weight of “5-Methyl-4-(methylthio)pyrimidin-2-ol” is 142.18 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pyrimidines, including “5-Methyl-4-(methylthio)pyrimidin-2-ol”, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Thus, our study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Anti-inflammatory Agents

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Anticancer Agents

The presence of Cu (OAc) 2 favored the formation of the unsaturated derivative . This suggests that “5-Methyl-4-(methylthio)pyrimidin-2-ol” could potentially be used in the synthesis of anticancer agents.

Anti-tumor Activities

Herein, we report the synthesis and in vitro anti-tumor evaluation of a new series of 7-anilino-5-methyl-2-(3-((5-(substituted-aminomethyl)furan-2-yl)methylthio)propyl)[1,2,4]triazol[1,5-a]- pyrimidines . This suggests that “5-Methyl-4-(methylthio)pyrimidin-2-ol” could potentially be used in the synthesis of anti-tumor agents.

Future Directions

Fused pyrimidines, like “5-Methyl-4-(methylthio)pyrimidin-2-ol”, are privileged kinase scaffolds. Yet, few examples of the 2-amino-pyrido[3,4-d]pyrimidine chemotype have been disclosed in the context of kinase inhibitor programs . Therefore, there is potential for future research in this area.

properties

IUPAC Name

5-methyl-6-methylsulfanyl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-3-7-6(9)8-5(4)10-2/h3H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKFQGDPRUUKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-(methylthio)pyrimidin-2-ol

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